Gal1-b-4GlcNAc-b-PNP
Description
Galβ1-4GlcNAc-β-pNP (CAS 74211-28-2) is a synthetic disaccharide derivative featuring a β1-4 linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc), with a para-nitrophenyl (pNP) group attached via a β-glycosidic bond to the reducing end . Its molecular formula is C20H28N2O13 (MW: 504.44 g/mol), and it is commonly used as a chromogenic substrate in enzymatic assays to study β1-4-galactosyltransferase (β4GalT) activity . The pNP group enables spectrophotometric detection of enzymatic cleavage at 405 nm. This compound is soluble in water and methanol and is stored at -20°C for stability .
Properties
IUPAC Name |
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is synthesized through a series of glycosylation reactions. The process typically involves the use of protected monosaccharide derivatives, which are then coupled using glycosyl donors and acceptors under specific conditions. Common reagents include glycosyl halides and promoters like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While the industrial production methods for Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and ensuring stringent quality control to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the glycosidic bond.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar moieties.
Substitution: Involving the replacement of functional groups on the aromatic ring of the p-nitrophenyl group.
Common Reagents and Conditions
Hydrolysis: Enzymes like beta-galactosidase and N-acetylglucosaminidase in buffered aqueous solutions.
Oxidation: Reagents such as periodic acid or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Major Products
Hydrolysis: Produces galactose, N-acetylglucosamine, and p-nitrophenol.
Oxidation and Reduction: Yields various oxidized or reduced derivatives of the sugar moieties and the aromatic ring.
Scientific Research Applications
Enzymatic Assays
Gal1-b-4GlcNAc-b-PNP is primarily used as a substrate for studying the activity of glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the release of p-nitrophenol from this compound can be quantitatively measured to assess enzyme kinetics and specificity.
Biological Studies
In biological research, this compound helps elucidate the roles of glycosidases in various cellular processes, including:
Medical Applications
The compound has potential applications in medicine, particularly in:
- Developing diagnostic tools that target specific glycosidase activities associated with diseases.
- Creating therapeutic agents that modulate glycosylation patterns in cells, which could be beneficial in treating conditions like cancer or genetic disorders.
Industrial Use
In industrial settings, this compound is employed for:
- Quality control of enzymatic processes.
- Production of bioactive compounds through controlled glycosylation reactions.
Case Study 1: Enzymatic Activity Profiling
A study demonstrated the use of this compound to profile the activity of various β-galactosyltransferases. The researchers transfected Sf-9 cells with different β-galactosyltransferase cDNAs and measured the transfer of galactose to the substrate. The results indicated significant variations in activity among different isoforms, highlighting the compound's utility in characterizing enzyme specificity and kinetics .
Case Study 2: Glycan Analysis
Another research project utilized this compound to analyze glycans produced by specific glycosyltransferases. High-performance liquid chromatography (HPLC) was employed to separate and quantify the resulting products, providing insights into the enzymatic pathways involved in glycan biosynthesis .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Enzymatic Assays | Serves as a substrate for measuring glycosidase activity |
| Biological Studies | Investigates roles of glycosidases in cellular functions |
| Medical Applications | Aids in developing diagnostics and therapeutics targeting glycosidases |
| Industrial Use | Used in quality control and production of bioactive compounds |
Mechanism of Action
The compound exerts its effects primarily through its interaction with glycosidases. The enzyme binds to the disaccharide moiety, facilitating the cleavage of the glycosidic bond. This interaction is highly specific, allowing researchers to study the enzyme’s kinetics and substrate specificity. The p-nitrophenyl group serves as a chromogenic reporter, releasing p-nitrophenol upon hydrolysis, which can be quantitatively measured .
Comparison with Similar Compounds
Research Implications and Limitations
- Galβ1-4GlcNAc-β-pNP : Widely used due to its simplicity and compatibility with β4GalT assays but lacks relevance to branched or tumor-associated glycans .
- Complex Analogs : While tools like GalNAcβ1-3Galα1-4Galβ1-4Glc-β-pNP enable studies on globo-series glycosylation, their synthesis is labor-intensive and low-yield .
Biological Activity
Gal1-b-4GlcNAc-b-PNP, also known as lactose N-acetylglucosamine-β-p-nitrophenyl, is a synthetic compound widely used in biochemical assays to study galactosyltransferase activity. This article explores its biological activity and significance in research.
Substrate for Galactosyltransferases
This compound serves as an important substrate for various galactosyltransferases, particularly β-1,4-galactosyltransferases (β-1,4-GalTs). These enzymes catalyze the transfer of galactose from UDP-galactose to the terminal N-acetylglucosamine (GlcNAc) residues of glycoconjugates .
Key findings:
- β-1,4-GalTs I, II, III, IV, V, and VI can effectively use this compound as a substrate .
- The compound allows for the detection and quantification of galactosyltransferase activity in various biological samples.
Kinetic Properties
Studies have revealed the kinetic parameters of different β-1,4-GalTs using this compound as a substrate:
| β-1,4-GalT | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| I | 63 | 1.11 |
| II | 238 | 0.98 |
| III | 152 | 0.76 |
| IV | 187 | 0.59 |
| V | 201 | 0.43 |
| VI | 176 | 0.67 |
These values demonstrate that β-1,4-GalT I and II exhibit higher catalytic efficiency towards this compound compared to the other isoforms .
Role in N-Glycan Biosynthesis Studies
This compound has been instrumental in elucidating the roles of various galactosyltransferases in N-glycan biosynthesis:
- β-1,4-GalTs I-VI can galactosylate N-acetylglucosamine-terminated N-linked oligosaccharides .
- The compound helps differentiate between the branch specificities of different β-1,4-GalTs:
Application in Insect Cell Studies
This compound has been crucial in studying galactosyltransferase activity in insect cells, which naturally lack this enzyme:
- Sf-9 cells transfected with human β-1,4-GalT cDNAs showed significantly higher transferase activities towards this compound (0.43–1.11 nmol galactose-transferred/min-mg protein) compared to untransfected cells .
- This system allows for the characterization of individual human β-1,4-GalTs in a controlled environment.
Utility in Comparative Enzyme Studies
This compound has been employed to compare the activities of galactosyltransferases across species:
Case study: Bombyx mori N-acetylgalactosaminyltransferase (BmGalNAcT)
Researchers used this compound to characterize the activity of BmGalNAcT:
- BmGalNAcT showed higher activity towards GlcNAcβ-pNP than HexNAc1,3-HexNAc-pNP.
- Analysis of the reaction products confirmed that BmGalNAcT functions as a β1,4-N-acetylgalactosaminyltransferase in N-glycan biosynthesis .
This study demonstrates the versatility of this compound in comparative enzymology across different species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
